Hexanitrobiphenyldiamine
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Overview
Description
Hexanitrobiphenyldiamine is a chemical compound with the molecular formula C₁₂H₆N₈O₁₂. It is known for its explosive properties and has been used in various military applications. The compound is characterized by its yellow to orange crystalline appearance and is highly toxic.
Preparation Methods
Hexanitrobiphenyldiamine is synthesized through the nitration of biphenyldiamine. The process involves treating biphenyldiamine with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and prevent decomposition of the product. Industrial production methods involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Hexanitrobiphenyldiamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitro derivatives.
Reduction: Reduction of this compound typically leads to the formation of aminobiphenyl derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hexanitrobiphenyldiamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nitro compounds and as a reagent in various organic reactions.
Biology: Studied for its potential mutagenic and toxic effects on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with certain biological molecules.
Industry: Utilized in the production of explosives and as a component in certain types of propellants.
Mechanism of Action
The mechanism of action of hexanitrobiphenyldiamine involves its interaction with biological molecules through the formation of hydrogen bonds and other non-covalent interactions. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can cause cellular damage. Molecular targets include DNA, proteins, and cell membranes, which can be disrupted by the compound’s reactive intermediates.
Comparison with Similar Compounds
Hexanitrobiphenyldiamine is similar to other nitroaromatic compounds such as hexanitrodiphenylamine and trinitrotoluene. it is unique in its structure, which includes multiple nitro groups attached to a biphenyl core. This structural arrangement gives it distinct explosive properties and reactivity compared to other nitroaromatic compounds.
Similar Compounds
- Hexanitrodiphenylamine
- Trinitrotoluene
- Dinitrobiphenylamine
This compound stands out due to its higher nitrogen content and the presence of two amino groups, which contribute to its unique chemical behavior and applications.
Properties
CAS No. |
28088-73-5 |
---|---|
Molecular Formula |
C12H6N8O12 |
Molecular Weight |
454.22 g/mol |
IUPAC Name |
6-(2-amino-3,4,5-trinitrophenyl)-2,3,4-trinitroaniline |
InChI |
InChI=1S/C12H6N8O12/c13-7-3(1-5(15(21)22)9(17(25)26)11(7)19(29)30)4-2-6(16(23)24)10(18(27)28)12(8(4)14)20(31)32/h1-2H,13-14H2 |
InChI Key |
UKFLKXPAZWYTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)C2=CC(=C(C(=C2N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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